(S)-Norlaudanosoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
(1S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H17NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,12,17-21H,3-5H2/t12-/m0/s1 |
InChI Key |
ABXZOXDTHTTZJW-LBPRGKRZSA-N |
SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
Isomeric SMILES |
C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymology of S Norlaudanosoline
Precursor Compounds and Initial Condensation
The journey to (S)-Norlaudanosoline begins with the convergence of two critical precursor molecules: an arylethylamine and a carbonyl compound. This initial condensation is a foundational step in the biosynthetic pathway.
Dopamine (B1211576) as the Arylethylamine Precursor
Dopamine, a well-known catecholamine neurotransmitter, serves as the essential arylethylamine precursor in the biosynthesis of this compound. ontosight.aiacs.orgsemanticscholar.orgresearchgate.net Its chemical structure provides the core tetrahydroisoquinoline backbone of the resulting alkaloid. In this enzymatic reaction, dopamine provides the crucial amino group and the catechol-containing aromatic ring that will form one part of the final this compound molecule. The biosynthesis of benzylisoquinoline alkaloids commences with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.com
3,4-Dihydroxyphenylacetaldehyde (B32087) (DOPAL/3,4-dHPAA) as the Carbonyl Partner
The carbonyl partner in the condensation reaction is 3,4-Dihydroxyphenylacetaldehyde, commonly known as DOPAL or 3,4-dHPAA. ontosight.aiacs.orgresearchgate.net This reactive aldehyde provides the benzyl (B1604629) component of the benzylisoquinoline structure. The formation of DOPAL itself is a significant metabolic process with multiple potential routes.
One of the pathways for the formation of 3,4-dHPAA involves the action of transaminase enzymes. While direct synthesis from pyruvate (B1213749) is a known biochemical reaction type, specific evidence for the direct transamination of a pyruvate-derived precursor to DOPAL is less detailed in the context of this compound biosynthesis. However, transaminases are recognized for their role in producing biogenic aldehydes, and robust synthetic methods using transaminases have been developed to produce compounds like DOPAL, achieving high product yields. researchgate.netnih.gov These enzymatic processes highlight the biological plausibility of such a pathway.
More prominently documented are the alternative routes to DOPAL formation. A primary pathway involves the action of monoamine oxidase (MAO) on dopamine. researchgate.netsmolecule.comwikipedia.org This enzyme catalyzes the oxidative deamination of dopamine to produce DOPAL. smolecule.commdpi.com In fact, DOPAL is considered a major metabolite of dopamine. smolecule.comwikipedia.org Another route involves the direct conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to DOPAL. ontosight.ainih.govtuat.ac.jp An enzyme named 3,4-dihydroxyphenylacetaldehyde synthase (DHPAAS) has been identified that catalyzes this conversion. nih.govtuat.ac.jp This enzyme, found in insects, directly produces DOPAL from L-DOPA. nih.govresearchgate.net
Enzymatic Formation of 3,4-dHPAA from Pyruvate via Transaminase Activity
Pictet-Spengler Condensation Mechanism
The condensation of dopamine and 3,4-dihydroxyphenylacetaldehyde to form this compound proceeds via a Pictet-Spengler reaction. ontosight.aiacs.orgsemanticscholar.org This is a fundamental reaction in alkaloid biosynthesis where a β-arylethylamine (dopamine) reacts with a carbonyl compound (DOPAL). The reaction involves the formation of a Schiff base intermediate, which then undergoes cyclization to form the tetrahydroisoquinoline ring system characteristic of this compound. ontosight.ai While this reaction can occur spontaneously, in biological systems it is typically catalyzed by an enzyme to ensure stereospecificity, leading to the formation of the (S)-enantiomer. semanticscholar.orgresearchgate.net
Enzymes Catalyzing this compound Formation
The key enzyme responsible for catalyzing the Pictet-Spengler condensation to form this compound is this compound synthase. ontosight.airesearchgate.net Historically, this enzyme was also referred to as norcoclaurine synthase. expasy.orgqmul.ac.ukwikipedia.org This enzyme facilitates the specific condensation of dopamine and 3,4-dihydroxyphenylacetaldehyde to yield this compound. ontosight.airesearchgate.net Research has shown that this enzyme, isolated from various plant species, can utilize both 3,4-dihydroxyphenylacetaldehyde and 4-hydroxyphenylacetaldehyde as substrates to form this compound and (S)-norcoclaurine, respectively. researchgate.netucl.ac.uk The enzyme ensures the formation of the biologically relevant (S)-stereoisomer, which is the precursor for a multitude of benzylisoquinoline alkaloids. semanticscholar.org
| Enzyme | Function | Precursors | Product |
| This compound Synthase | Catalyzes the Pictet-Spengler condensation | Dopamine, 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | This compound |
| Monoamine Oxidase (MAO) | Catalyzes the oxidative deamination of dopamine | Dopamine | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) |
| 3,4-Dihydroxyphenylacetaldehyde Synthase (DHPAAS) | Catalyzes the direct conversion of L-DOPA | L-3,4-dihydroxyphenylalanine (L-DOPA) | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) |
| Transaminases | Can be used for the synthetic production of biogenic aldehydes | Various (e.g., amino donors and keto acceptors) | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) |
This compound Synthase (NCS)
This compound synthase, more commonly referred to as norcoclaurine synthase (NCS), is the first committed enzyme in the BIA biosynthetic pathway. nih.govoup.com It catalyzes the stereoselective Pictet-Spengler condensation of dopamine with an aldehyde. While its natural primary aldehyde substrate is 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, it also efficiently catalyzes the condensation of dopamine with 3,4-DHPAA to produce this compound. biorxiv.org This enzyme belongs to the pathogenesis-related 10 (PR10)/Bet v1 protein family. nih.govoup.com The systematic name for this enzyme is 4-hydroxyphenylacetaldehyde hydro-lyase [adding dopamine; (S)-norcoclaurine-forming], and it is classified under EC 4.2.1.78. wikipedia.org
Norcoclaurine synthase (NCS) exhibits a notable degree of substrate promiscuity, particularly concerning the aldehyde substrate, while maintaining high specificity for the amine substrate, dopamine. acs.org
Aldehyde Substrates: Research has demonstrated that NCS can accept a wide variety of aldehydes and even some ketones in place of its natural substrates, 4-HPAA or 3,4-DHPAA. acs.org This promiscuity allows for the enzymatic synthesis of a diverse range of substituted tetrahydroisoquinolines (THIQs). oup.com For instance, NCS from Thalictrum flavum can utilize various benzaldehydes and other aldehydes like hexanal. acs.orgwhiterose.ac.uk Studies have also shown that halogenated derivatives of 4-HPAA can be accepted by NCS, leading to the formation of halogenated (S)-norcoclaurine analogs. whiterose.ac.uk NCS from Coptis japonica (CjNCS2) has been tested with over ten different aldehydes and amines, showing its capacity to generate a variety of THIQ structures. mdpi.com
Amine Substrates: The enzyme shows stricter specificity for its amine substrate, dopamine. However, some studies have explored variations. For example, NCS from Coptis japonica was investigated for its activity with various ethylamines derived from phenylacetonitriles. mdpi.com
Kinetic Properties: The enzyme displays different saturation kinetics for its two substrates. For the T. flavum NCS, it shows hyperbolic saturation kinetics for 4-HPAA (with a Km of 700 μM) but sigmoidal saturation kinetics for dopamine (with a Hill coefficient of 1.98), suggesting cooperativity in dopamine binding. nih.gov This cooperative binding might indicate a regulatory role for NCS in the BIA pathway. researchgate.net
The substrate flexibility of NCS makes it a valuable biocatalyst for creating novel alkaloids and fine chemicals through chemoenzymatic and biocatalytic cascades. rsc.org
A defining characteristic of norcoclaurine synthase is its strict stereoselectivity. The enzyme exclusively catalyzes the formation of the (S)-enantiomer of the resulting tetrahydroisoquinoline product. oup.com
Formation of (S)-Norcoclaurine and this compound: In the condensation of dopamine with either 4-HPAA or 3,4-DHPAA, NCS yields exclusively (S)-norcoclaurine and this compound, respectively. oup.com This stereocontrol is crucial as it establishes the foundational stereochemistry for the thousands of downstream BIAs. nih.gov
Kinetic Resolution: When presented with racemic mixtures of α-substituted aldehydes, NCS can exhibit kinetic resolution. For example, a variant of TfNCS (M97V) preferentially accepts the (R)-enantiomer of certain α-methyl substituted aldehydes, leading to the formation of THIQ products with two well-defined chiral centers, maintaining the (S)-configuration at the C-1 position. rsc.org
Enantiomeric Purity: Biocatalytic syntheses using NCS consistently report high enantiomeric excess (ee) for the (S)-product, often exceeding 95%. rsc.org For example, a one-pot synthesis of this compound using TfNCS resulted in a product with an enantiomeric excess greater than 99%. rsc.org Similarly, the synthesis of (S)-norcoclaurine using a recombinant NCS afforded the product with a 93% ee. rsc.orgrsc.org
This high stereoselectivity is a key advantage of using NCS in synthetic applications, ensuring the production of enantiomerically pure compounds. rsc.orgnih.gov
NCS has been identified and characterized from several BIA-producing plant species. While sharing a core function, isoenzymes from different sources can exhibit distinct properties.
Eschscholzia tenuifolia : The enzyme was first partially purified from suspension cell cultures of E. tenuifolia in the 1980s. uni-halle.de Early studies with crude and purified enzyme from this source showed it could catalyze the condensation of dopamine with both 4-HPAA (forming norcoclaurine) and 3,4-DHPAA (forming norlaudanosoline) with similar efficiency.
Coptis japonica : Two proteins with NCS activity were identified from C. japonica: CjNCS1 and CjNCS2 (also known as CjPR10A). core.ac.uk CjNCS2 is closely related to the T. flavum enzyme and has been shown to be a promiscuous biocatalyst, accepting a wide range of aldehyde and amine substrates. mdpi.comcore.ac.uk CjNCS1 was initially thought to be an NCS but was later found to be homologous to demethylation enzymes and does not catalyze the primary NCS reaction. core.ac.uk
Thalictrum flavum : The NCS from meadow rue (TfNCS) is one of the most extensively studied isoforms. researchgate.net It was purified to homogeneity from cell cultures, showing a native molecular mass of about 28 kDa and being composed of two 15 kDa subunits. researchgate.net The enzyme has optimal activity at a pH of 6.5-7.0 and a temperature of 40-55°C. nih.govresearchgate.net A truncated version of TfNCS (Δ29TfNCS) has been successfully expressed and used in various biocatalytic studies.
Table 1: Properties of Norcoclaurine Synthase (NCS) from Different Plant Sources
| Property | Thalictrum flavum | Coptis japonica | Eschscholzia tenuifolia |
|---|---|---|---|
| Common Name | Meadow Rue | Japanese Goldthread | --- |
| Molecular Mass (Native) | ~28 kDa researchgate.net | Not specified | Not specified |
| Subunit Composition | Dimer of ~15 kDa subunits researchgate.net | Not specified | Not specified |
| Optimal pH | 6.5 - 7.0 researchgate.net | Not specified | Not specified |
| Optimal Temperature | 40 - 55°C nih.govresearchgate.net | Not specified | Not specified |
| Substrates | Dopamine, 4-HPAA, 3,4-DHPAA, various other aldehydes nih.gov | Dopamine, 4-HPAA, 3,4-DHPAA, diverse aldehydes and amines mdpi.comcore.ac.uk | Dopamine, 4-HPAA, 3,4-DHPAA |
| Key Feature | Exhibits sigmoidal kinetics for dopamine, suggesting cooperativity. nih.govresearchgate.net | CjNCS2 isoform is a highly promiscuous biocatalyst. mdpi.com | One of the first sources from which NCS activity was purified and characterized. |
Stereoselectivity of NCS-Catalyzed Reactions
Downstream Enzymatic Transformations of this compound
Following its synthesis, this compound enters a series of modification reactions, primarily O-methylation, which are crucial for generating the vast diversity of benzylisoquinoline alkaloids. These reactions are catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent methyltransferases.
O-Methylation Reactions
O-methylation is a key tailoring step in BIA biosynthesis. In the context of this compound, the hydroxyl groups on the aromatic rings are targets for methylation, with the 6-hydroxyl group being a primary site for initial modification.
Norcoclaurine 6-O-methyltransferase (6OMT), officially classified as (RS)-norcoclaurine 6-O-methyltransferase (EC 2.1.1.128), catalyzes the transfer of a methyl group from SAM to the 6-hydroxyl group of a norcoclaurine-type substrate. nih.govqmul.ac.uk This is often the first tailoring reaction after the initial Pictet-Spengler condensation. nih.govmdpi.com
Substrate Specificity: While its name suggests norcoclaurine as the primary substrate, 6OMT can also efficiently methylate this compound at the 6-OH position. nih.govqmul.ac.ukgenome.jp The enzyme from Coptis japonica was shown to methylate both (S)- and (R)-norcoclaurine, as well as (R,S)-norlaudanosoline. nih.gov Similarly, an OMT from sacred lotus (B1177795) (Nelumbo nucifera), NnOMT1, catalyzed the 6-O-methylation of both (R)- and this compound with comparable efficiency. nih.gov In contrast, some isoforms, like NnOMT5 from the same plant, show stereopreference, only accepting the (S)-enantiomer of norlaudanosoline. nih.gov
Enzyme Characterization: The 6OMT purified from Coptis japonica has a native molecular mass of 95 kDa and consists of 40 kDa subunits. nih.gov Its activity does not require divalent cations and is inhibited by several metal ions like Fe²⁺, Cu²⁺, and Zn²⁺. nih.gov The enzyme from Stephania tetrandra (St6OMT2) showed optimal activity around 50°C. frontiersin.org
Kinetic Mechanism: Kinetic studies of the Coptis japonica 6OMT suggest it follows a bi-bi ping-pong mechanism. nih.gov The Km values for (R,S)-norlaudanosoline and SAM were determined to be 2.23 mM and 3.95 mM, respectively. nih.gov
Table 2: Characteristics of Norcoclaurine 6-O-methyltransferase (6OMT)
| Characteristic | Finding | Source Plant(s) |
|---|---|---|
| EC Number | 2.1.1.128 qmul.ac.uk | --- |
| Reaction | Catalyzes 6-O-methylation of norcoclaurine and norlaudanosoline using SAM. nih.govgenome.jp | Coptis japonica, Thalictrum flavum, Papaver somniferum, Nelumbo nucifera |
| Substrate Flexibility | Accepts both (S)- and (R)-enantiomers of norlaudanosoline (isoform dependent). nih.govnih.gov | Coptis japonica, Nelumbo nucifera |
| Molecular Mass | ~95 kDa (native), ~40 kDa (subunit). nih.gov | Coptis japonica |
| Kinetic Mechanism | Follows a Bi-Bi Ping-Pong mechanism. nih.gov | Coptis japonica |
| Km for (R,S)-Norlaudanosoline | 2.23 mM nih.gov | Coptis japonica |
| Km for SAM | 3.95 mM nih.gov | Coptis japonica |
| Inhibition | Inhibited by heavy metal ions (Fe²⁺, Cu²⁺, Zn²⁺) and the pathway end-product berberine (B55584). nih.gov | Coptis japonica |
Coclaurine-N-methyltransferase (CNMT)
Coclaurine-N-methyltransferase (CNMT) is a key enzyme that installs the N-methyl group, a feature essential for the bioactivity of many BIAs. nih.gov This S-adenosyl-L-methionine (AdoMet) dependent enzyme catalyzes the N-methylation of (S)-coclaurine to (S)-N-methylcoclaurine in the canonical BIA pathway. nih.govfrontiersin.org However, studies have shown that CNMT exhibits a degree of substrate promiscuity, accepting various 1-benzylisoquinoline (B1618099) alkaloids. oup.com For instance, CNMT from Coptis japonica can N-methylate a number of natural tetrahydroisoquinolines, showing high activity with coclaurine (B195748) and heliamine. nih.gov In engineered pathways starting from this compound, CNMT acts on the methylated derivatives of norlaudanosoline to introduce the N-methyl group. caltech.eduresearchgate.net The crystal structure of CNMT has been elucidated, providing insights into its active site architecture and guiding protein engineering efforts to improve its catalytic efficiency for the production of BIAs in microbial hosts. nih.gov
Regio- and Stereoselectivity of Methyltransferases on this compound and its Derivatives
The methyltransferases involved in the conversion of this compound to (S)-reticuline exhibit a high degree of regio- and stereoselectivity, which is fundamental to the precise construction of the final molecule. While the enzymes in the native BIA pathway demonstrate strict stereoselectivity for (S)-enantiomers, engineered pathways utilizing (R,S)-norlaudanosoline have revealed interesting aspects of this selectivity. nih.govscienceopen.com For example, the expression of opium poppy methyltransferases in Saccharomyces cerevisiae resulted in the strict enantioselective production of (S)-reticuline from a racemic mixture of (R,S)-norlaudanosoline. scienceopen.com
The regioselectivity of these enzymes ensures that methylation occurs at specific hydroxyl and amine groups in a defined order. For instance, norcoclaurine 6-O-methyltransferase (6OMT) specifically methylates the 6-hydroxyl group of the tetrahydroisoquinoline ring. frontiersin.orgfrontiersin.org The subsequent N-methylation by CNMT and 4'-O-methylation by 4'OMT are also highly specific. nih.govcore.ac.uk However, some O-methyltransferases have been found to exhibit "regiopromiscuity," capable of methylating at different positions, which can be harnessed for creating novel alkaloid structures. nih.gov The study of these enzymes' structure and function is crucial for understanding the molecular basis of their selectivity and for engineering them for specific biocatalytic applications. mdpi.com
Hydroxylation Reactions (e.g., via Cytochrome P450 Enzymes)
In the native biosynthetic pathway of benzylisoquinoline alkaloids, the hydroxylation of the 3'-position of the benzyl ring of (S)-N-methylcoclaurine is a critical step catalyzed by a cytochrome P450 enzyme, specifically (S)-N-methylcoclaurine 3′-hydroxylase (CYP80B1 or NMCH). oup.comoup.com This reaction introduces the hydroxyl group that is subsequently methylated by 4'OMT to form (S)-reticuline. caltech.edunih.gov
When this compound is used as a starting substrate in engineered pathways, the 3'-hydroxyl group is already present. caltech.edunih.gov This bypasses the need for the CYP80B1-catalyzed hydroxylation step, which can be a bottleneck in microbial production systems due to the often low activity of plant P450 enzymes in heterologous hosts. nih.govbiorxiv.org However, other cytochrome P450 enzymes can be involved in the further diversification of the BIA scaffold downstream of (S)-reticuline. oup.comoup.com For example, the formation of the berberine bridge in the biosynthesis of (S)-scoulerine from (S)-reticuline is catalyzed by the berberine bridge enzyme (BBE), a flavin-dependent oxidase, but other P450s are crucial for subsequent modifications leading to a wide array of alkaloids. oup.comoup.com
Formation of Key Branch-Point Intermediates (e.g., (S)-Reticuline, (S)-Scoulerine)
This compound serves as a precursor in engineered systems for the synthesis of two of the most important branch-point intermediates in BIA metabolism: (S)-reticuline and (S)-scoulerine. caltech.edunih.govresearchgate.net
(S)-Reticuline: The conversion of this compound to (S)-reticuline is achieved through a series of three enzymatic methylation reactions. caltech.edunih.gov These are catalyzed by norcoclaurine 6-O-methyltransferase (6OMT), coclaurine-N-methyltransferase (CNMT), and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT). researchgate.netfrontiersin.org (S)-Reticuline is a central hub from which numerous BIA biosynthetic pathways diverge, leading to the production of morphinans, protoberberines, and benzophenanthridines. nih.govnih.govfrontiersin.org The successful reconstitution of the (S)-reticuline biosynthetic pathway from this compound in microbial hosts like E. coli and Saccharomyces cerevisiae has been a significant achievement in synthetic biology. oup.compnas.org
(S)-Scoulerine: (S)-Scoulerine is another critical branch-point intermediate, primarily formed from (S)-reticuline. frontiersin.orgfrontiersin.org The conversion of (S)-reticuline to (S)-scoulerine is catalyzed by the berberine bridge enzyme (BBE), which forms the protoberberine backbone through an oxidative cyclization of the N-methyl group. frontiersin.orgfrontiersin.org From (S)-scoulerine, the biosynthetic pathways lead to a variety of protoberberine and benzophenanthridine alkaloids, including berberine and sanguinarine. researchgate.netfrontiersin.org Engineered yeast strains have been developed to produce (S)-scoulerine and downstream alkaloids from this compound by co-expressing the necessary methyltransferases and BBE. researchgate.netd-nb.info
The ability to synthesize these key intermediates from a readily available precursor like this compound in engineered microbial systems opens up possibilities for the sustainable production of a wide range of valuable plant-derived pharmaceuticals. caltech.edud-nb.info
Chemical and Chemoenzymatic Synthesis of S Norlaudanosoline and Its Analogues
Synthetic Methodologies
The synthesis of (S)-norlaudanosoline, a key intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids (BIAs), has been a significant focus of research. rsc.org Both biocatalytic and chemical strategies have been developed, with an increasing emphasis on enzymatic methods due to their high stereoselectivity. fau.eu
Biocatalytic Routes for this compound Production
Biocatalytic approaches offer a green and efficient alternative to traditional chemical synthesis for producing this compound. semanticscholar.org These methods utilize enzymes or whole-cell systems to catalyze the key bond-forming reactions with high precision. fau.euevitachem.com
One-pot multienzyme cascades have emerged as a powerful strategy for the synthesis of this compound from simple precursors. whiterose.ac.ukresearchgate.net These systems combine multiple enzymes in a single reaction vessel, allowing for a sequential series of transformations without the need to isolate intermediates. researchgate.net
A notable example is the "triangular" cascade, which employs a transaminase and a norcoclaurine synthase (NCS). whiterose.ac.uk In this system, a portion of the starting material, dopamine (B1211576), is converted to 3,4-dihydroxyphenylacetaldehyde (B32087) (3,4-DHPAA) by a monoamine oxidase or a transaminase. whiterose.ac.ukcore.ac.uk The NCS then catalyzes the Pictet-Spengler condensation of the remaining dopamine with the newly formed 3,4-DHPAA to yield this compound. whiterose.ac.ukcore.ac.ukacs.org This approach has achieved high conversions (up to 87%) and excellent enantiomeric excess (>99% ee). acs.orgnih.gov
Further extensions of these cascades have been developed to produce more complex BIA derivatives. For instance, the addition of formaldehyde (B43269) to the this compound-producing cascade can trigger a subsequent Pictet-Spengler reaction to form tetrahydroprotoberberines. nih.gov Researchers have also incorporated methyltransferases into these one-pot systems to achieve regioselective methylation of the this compound core, leading to the synthesis of natural and novel THIQ alkaloids like (S)-norreticuline and (S)-orientaline. researchgate.net
A four-enzyme cascade starting from L-tyrosine has also been developed, utilizing a tyrosinase, a decarboxylase, a transaminase, and an NCS to produce this compound. ucl.ac.uk By manipulating the order of enzyme addition, the same set of enzymes could be directed to produce (S)-norcoclaurine, highlighting the versatility of these multienzyme systems. sci-hub.se
Table 1: Examples of One-Pot Multienzyme Cascades for this compound Synthesis
| Starting Material | Key Enzymes | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
| Dopamine, Pyruvate (B1213749) | Transaminase, Norcoclaurine Synthase (NCS) | This compound | 86% conversion, 62% isolated yield | >95% | whiterose.ac.uk |
| Dopamine | Monoamine Oxidase, NCS | This compound | 87% conversion | >99% | nih.gov |
| L-Tyrosine | Tyrosinase, Decarboxylase, Transaminase, NCS | This compound | 53% isolated yield | >97% | ucl.ac.uksci-hub.se |
Whole-cell biocatalysis presents an alternative to using isolated enzymes, offering advantages such as the avoidance of costly enzyme purification and the potential for cofactor regeneration within the cellular environment. fau.eufrontiersin.org In this approach, microorganisms like Escherichia coli or Saccharomyces cerevisiae are engineered to express the necessary enzymes for the desired biosynthetic pathway. semanticscholar.orgbbk.ac.uk
The production of this compound and its downstream products has been successfully demonstrated using whole-cell systems. frontiersin.orgmdpi.com For example, a two-step enzymatic synthesis of this compound has been achieved using lyophilized whole E. coli cells co-expressing a ω-transaminase and a norcoclaurine synthase. mdpi.com This research showed that using a high concentration of cells containing the NCS enzyme resulted in a high yield of the optically pure product. mdpi.com
Whole-cell systems have also been used to produce more complex BIAs starting from supplemented (R,S)-norlaudanosoline. semanticscholar.orgplos.org For instance, engineered S. cerevisiae strains expressing a series of methyltransferases and other enzymes from opium poppy have been used to synthesize (S)-reticuline and even downstream morphinan (B1239233) alkaloids like thebaine, codeine, and morphine. semanticscholar.orgplos.orgnih.gov These systems often face challenges such as the cytotoxicity of the products and the need to optimize the expression levels of multiple enzymes. frontiersin.org A significant hurdle in these pathways is the strict stereoselectivity of the downstream enzymes, which often only process the (S)-enantiomer, leading to a 50% loss of the racemic norlaudanosoline feed. plos.org
One-Pot Multienzyme Cascade Systems
Stereoselective Chemical Synthesis Approaches
While biocatalytic routes are increasingly favored, stereoselective chemical synthesis of tetrahydroisoquinolines remains a field of active research. researchgate.net However, the literature contrasting these chemical methods directly with the enzymatic synthesis of this compound specifically is limited. The primary challenge in the chemical Pictet-Spengler reaction is controlling the stereochemistry at the newly formed chiral center. semanticscholar.org Traditional methods often result in racemic mixtures, necessitating further resolution steps which can be costly and inefficient. rsc.orgresearchgate.net The development of chiral catalysts and auxiliaries for the asymmetric Pictet-Spengler reaction is a key focus in organic synthesis, but achieving the high enantioselectivity routinely seen with enzymes like NCS remains a significant challenge. semanticscholar.org The inherent advantages of enzymatic synthesis, particularly the high stereoselectivity and mild reaction conditions, often make it the more attractive option for producing enantiomerically pure this compound. fau.eu
Synthesis of this compound Derivatives and Analogues for Research Purposes
The enzymatic machinery used to produce this compound can be leveraged to create a diverse array of derivatives and analogues for research, including for structure-activity relationship studies in drug discovery.
Exploration of Substrate Scope for Enzymatic Reactions
A key strategy for generating novel analogues is to explore the substrate promiscuity of the enzymes involved, particularly norcoclaurine synthase (NCS). whiterose.ac.ukbbk.ac.uk Research has shown that NCS from various plant sources, such as Thalictrum flavum (TfNCS), can accept a range of aldehydes and ketones in place of its natural substrate, 3,4-DHPAA or 4-hydroxyphenylacetaldehyde (4-HPAA). whiterose.ac.ukbbk.ac.ukresearchgate.net
Studies have demonstrated that NCS can condense dopamine with various benzaldehydes, leading to the formation of (1S)-aryl-tetrahydroisoquinolines. researchgate.netsemanticscholar.org Enzyme engineering, through the creation of mutant variants, has further expanded this substrate scope. For example, the M97V variant of TfNCS showed improved activity towards a range of benzaldehyde (B42025) substrates, producing the corresponding THIQs in high yields (48–99%) and good to excellent enantiomeric excess (79–95% ee). researchgate.netsemanticscholar.org
The amine component of the reaction is generally more constrained, with the meta-hydroxyl group of dopamine being crucial for activity. bbk.ac.uk However, the flexibility in the aldehyde substrate allows for the synthesis of a wide variety of 1-substituted this compound analogues. whiterose.ac.uk This substrate flexibility has been exploited in multi-enzyme cascades to produce novel methylated THIQs, including fluorinated derivatives, by combining NCS with regioselective methyltransferases. researchgate.net The regioselectivity of these methyltransferases was found to be dependent on the nature of the substituent at the C-1 position of the THIQ core. researchgate.net
Generation of Novel Tetrahydroisoquinoline (THIQ) Structures
The enzymatic machinery responsible for the biosynthesis of this compound, particularly the enzyme norcoclaurine synthase (NCS), exhibits significant substrate promiscuity. bbk.ac.uknih.gov This flexibility has been extensively exploited by researchers to generate a diverse library of novel tetrahydroisoquinoline (THIQ) structures that are not found in nature. By substituting the natural substrates, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), with various synthetic analogues, new chemical scaffolds can be created through chemoenzymatic and whole-cell biocatalysis approaches. nih.govx-mol.netfigshare.com
The Pictet-Spenglerase activity of norcoclaurine synthase (NCS) is central to this endeavor. nih.gov NCS can catalyze the condensation of dopamine with a wide array of non-native aldehydes and even some ketones, leading to the formation of new chiral THIQs with high stereoselectivity. bbk.ac.ukmdpi.com This has paved the way for producing THIQ analogues with varied substitutions at the C-1 position. whiterose.ac.uk
Research has demonstrated the successful synthesis of numerous novel THIQs by providing alternative aldehyde substrates to NCS enzymes, such as those from Thalictrum flavum (TfNCS) and Coptis japonica (CjNCS). whiterose.ac.ukresearchgate.net These studies have expanded the substrate scope of NCS to include substituted benzyl (B1604629) aldehydes, aliphatic aldehydes, and halogenated phenols. whiterose.ac.ukrsc.orgresearchgate.net
Detailed Research Findings
Whole-cell biocatalytic systems have been engineered in Escherichia coli to efficiently produce novel THIQs. x-mol.netfigshare.com By overexpressing a carboxylate reductase (CAR), an old yellow enzyme (OYE), and a norcoclaurine synthase (NCS), researchers have synthesized a range of benzylisoquinoline alkaloids (BIAs) and phenethylisoquinoline alkaloids (PEIAs). x-mol.netfigshare.com This system uses dopamine and various natural phenolic acids as starting materials, achieving excellent enantioselectivity (≥97% ee) and high product titers, in some cases up to 4.34 g/L for BIAs. x-mol.netfigshare.com
Another innovative strategy involves multi-enzyme cascades. nih.govwhiterose.ac.uk A "triangular cascade" has been developed where a transaminase is used to generate an aldehyde in situ from an amine. nih.govwhiterose.ac.uk This aldehyde then reacts with dopamine, catalyzed by NCS, to form a novel THIQ like this compound. nih.govwhiterose.ac.ukucl.ac.uk This one-pot reaction can be extended; for instance, the subsequent addition of formaldehyde can trigger a second, non-enzymatic Pictet-Spengler cyclization, yielding more complex tetracyclic tetrahydroprotoberberine (THPB) structures. nih.govwhiterose.ac.uk A preparative scale reaction yielded (S)-10,11-dihydroxy tetrahydroprotoberberine with a 42% isolated yield and over 95% enantiomeric excess (ee). ucl.ac.uk
The substrate flexibility of NCS from Coptis japonica (CjNCS) has been leveraged to synthesize various 1-substituted-THIQs with high molar yields and excellent enantioselectivity. whiterose.ac.uk
Table 1: Synthesis of Novel THIQs using Coptis japonica Norcoclaurine Synthase (CjNCS)
| Product | Molar Yield (%) | Enantiomeric Excess (ee, %) |
| 6,7-dihydroxy-1-phenethyl-1,2,3,4-THIQ | 86.0 | 95.3 |
| 6,7-dihydroxy-1-propyl-1,2,3,4-THIQ | 99.6 | 98.0 |
Data sourced from research on the substrate specificity of CjNCS. whiterose.ac.uk
Furthermore, engineered yeast platforms have been created to synthesize a diverse array of THIQ structures in vivo. nih.govbiorxiv.org By repurposing the Ehrlich pathway for amino acid catabolism, various endogenous aldehydes are produced, which are then condensed with dopamine by NCS. nih.gov This approach has led to the generation of THIQs with unique aliphatic and aromatic substitutions, and even a novel sulfur-containing THIQ derived from L-methionine. nih.govbiorxiv.org
The synthesis of halogenated (S)-norcoclaurine analogues has also been achieved by feeding halogenated derivatives of 4-HPAA to the NCS enzyme, demonstrating that the enzyme can tolerate modified phenolic substrates. whiterose.ac.ukresearchgate.net Additionally, NCS variants have been identified that show improved tolerance towards unactivated ketones, enabling the synthesis of novel chiral 1,1-disubstituted- and spiro-tetrahydroisoquinolines. mdpi.com
Table 2: Chemoenzymatic Synthesis of this compound and Tetrahydroprotoberberine (THPB) via a Triangular Cascade
| Starting Material | Enzymes/Reagents | Product | Conversion/Yield | Enantiomeric Excess (ee) |
| Dopamine | Transaminase, TfNCS | This compound | 86% Conversion, 62% Isolated Yield | >95% |
| Dopamine, Formaldehyde | Transaminase, TfNCS, KPi buffer | (S)-10,11-dihydroxy-THPB | 47% Conversion, 42% Isolated Yield | >95% |
Data sourced from one-pot cascade synthesis research. nih.govucl.ac.uk
Analytical Methodologies in S Norlaudanosoline Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental to isolating and measuring the concentration of (S)-Norlaudanosoline in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related alkaloids. royalsocietypublishing.org It is frequently used for both separation and quantification in various research contexts. royalsocietypublishing.orgthieme-connect.com
Separation and Quantification: In studies involving engineered yeast strains producing benzylisoquinoline alkaloids, HPLC is used to quantify intermediates like (S)-reticuline, which is derived from this compound. biorxiv.org For instance, after feeding (R,S)-norlaudanosoline to engineered Saccharomyces cerevisiae, HPLC analysis is employed to measure the production of downstream metabolites. plos.org The separation is often achieved on a reversed-phase column, and quantification is performed using a UV detector. thieme-connect.com
Chiral HPLC: To distinguish between the (S) and (R) enantiomers of norlaudanosoline and its derivatives, chiral HPLC methods are essential. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, have been successfully used for the semi-preparative isolation of norlaudanosoline enantiomers. researchgate.netscilit.com Chiral HPLC has been instrumental in demonstrating the stereospecificity of enzymes involved in alkaloid biosynthesis. For example, it was used to confirm that only (S)-reticuline was produced when engineered S. cerevisiae was fed racemic (R,S)-norlaudanosoline, highlighting the enantioselectivity of the methyltransferase enzymes. plos.orgscienceopen.comresearchgate.netfigshare.complos.org In some cases, poor enantiomeric excess has been observed, suggesting a high background reaction or racemic activity associated with the protein sample under certain experimental conditions. bbk.ac.uk
Table 1: HPLC Methods in this compound Research
| Analytical Goal | HPLC Method | Column Type | Key Findings |
|---|---|---|---|
| Quantification | Reversed-Phase HPLC | C18 | Quantification of (S)-reticuline produced from this compound in yeast. biorxiv.org |
| Enantiomeric Separation | Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD) | Baseline separation of norlaudanosoline enantiomers has been a focus of method development. researchgate.net |
| Stereospecificity Analysis | Chiral HPLC | - | Confirmed the production of only the (S)-enantiomer of reticuline (B1680550) from racemic norlaudanosoline in engineered yeast. plos.orgscienceopen.comresearchgate.netfigshare.complos.org |
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of this compound, particularly for identifying its presence in biological samples.
Identification in Biological Matrices: GC-MS has been used to identify catecholamine-derived alkaloids, including norlaudanosoline, in mammals. core.ac.uk In studies of human neuroblastoma cells (SH-SY5Y), GC-MS/MS was employed to identify norlaudanosoline and other related alkaloids like reticuline and morphine. pnas.orgpnas.orgnih.gov For GC analysis, derivatization of the analytes is often necessary to increase their volatility. Common derivatization agents include trifluoroacetic anhydride (B1165640) (TFAA) and acetic anhydride. nih.gov
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS) for Identification and Elucidation
Mass Spectrometry (MS) is indispensable for the structural identification and elucidation of this compound and for tracing its biosynthetic pathways.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for both identifying and quantifying this compound and its metabolites.
High-Sensitivity Detection: LC-MS/MS is used to detect and identify reaction products in enzyme assays. For example, in studies of O-methyltransferases, LC-MS/MS with electrospray ionization (ESI) is used to characterize the products formed from this compound. nih.gov The fragmentation patterns obtained from collision-induced dissociation (CID) are characteristic of specific molecular structures, allowing for confident identification. nih.govnih.gov
Quantitative Analysis in Complex Samples: This technique has been crucial in analyzing alkaloid profiles in engineered microorganisms. For instance, LC-MS/MS analysis of extracts from E. coli cultures fed with (R,S)-norlaudanosoline allowed for the identification and quantification of various benzylisoquinoline alkaloids. nih.gov Similarly, it has been used to verify the production of reticuline from norlaudanosoline in engineered yeast strains. core.ac.uk High-resolution mass spectrometry, such as on a quadrupole time-of-flight (Q-TOF) instrument, provides accurate mass measurements, further aiding in the identification of compounds. frontiersin.org
Table 2: Mass Spectrometry Parameters for this compound Analysis
| Technique | Ionization Mode | Key Application | Reference |
|---|---|---|---|
| LC-ESI-QTOF | Positive | Identification and structural elucidation. | nih.gov |
| GC/MS/MS | - | Identification in human neuroblastoma cells. | pnas.orgpnas.orgnih.gov |
| LC-MS/MS | Positive ESI | Characterization of enzyme reaction products. | nih.govnih.gov |
| HR-LC-MS | - | Analysis of metabolites in urine. | core.ac.uk |
Isotope labeling experiments are a powerful strategy for tracing the biosynthetic pathway of this compound and its downstream products. By feeding cells or organisms with precursors labeled with stable isotopes like ¹³C or ¹⁸O, researchers can follow the incorporation of these labels into the final products, revealing the metabolic route.
Demonstrating Endogenous Synthesis: A landmark study used ¹⁸O₂ to demonstrate the endogenous synthesis of morphine in human neuroblastoma cells. pnas.orgnih.govpnas.org The cells were grown in an ¹⁸O₂-enriched atmosphere, and the resulting norlaudanosoline, (S)-reticuline, and morphine were analyzed by MS. pnas.orgnih.gov The incorporation of two ¹⁸O atoms into norlaudanosoline and (S)-reticuline, and four ¹⁸O atoms into morphine, provided clear evidence of their de novo biosynthesis. pnas.orgnih.govpnas.org
Tracing Precursors: Feeding experiments with ¹³C-labeled precursors have further solidified our understanding of the biosynthetic pathway. For example, administering [ring-¹³C₆]-tyramine to human pancreas carcinoma (DAN-G) cells resulted in the incorporation of the ¹³C label into norlaudanosoline, as confirmed by a 6-mass-unit increase in its molecular ion peak in the mass spectrum. pnas.org Similarly, feeding [2,2-²H₂]dopamine to SH-SY5Y cells led to the incorporation of deuterium (B1214612) into morphine, specifically in the isoquinoline (B145761) portion of the molecule, which is consistent with the pathway proceeding through this compound. pnas.org These studies help to map the flow of atoms from primary metabolites to complex alkaloids. frontiersin.org
LC-MS/MS for Quantitative Analysis
Chiral Analysis for Enantiomeric Purity Determination
Determining the enantiomeric purity of this compound is crucial because biological systems often exhibit high stereoselectivity. The (S)-enantiomer is the biologically active precursor in morphine biosynthesis, while the (R)-enantiomer is inactive. pnas.org
Chiral HPLC and Capillary Electrophoresis (CE): Chiral HPLC is a primary method for separating and quantifying the enantiomers of norlaudanosoline. researchgate.netbbk.ac.uk Polysaccharide-based chiral stationary phases are commonly employed. researchgate.net Capillary electrophoresis (CE) using chiral selectors like cyclodextrins or amino acid-based molecular micelles also provides excellent enantioseparation. researchgate.netscilit.comscirp.orglsu.edu
Confirmation of Stereospecificity: Chiral analysis has been pivotal in demonstrating the stereospecificity of the enzymes in the morphine biosynthetic pathway. When racemic (R,S)-norlaudanosoline was supplied to engineered yeast expressing methyltransferases from opium poppy, chiral HPLC analysis of the resulting reticuline showed that only the (S)-enantiomer was produced. plos.orgscienceopen.comresearchgate.netfigshare.complos.org This proves that the enzymes are highly selective for the (S)-configured substrate. In some biocatalytic systems, the enantiomeric excess of synthesized (S)-norcoclaurine, a precursor to this compound, has been determined to be as high as 93-95% using chiral HPLC. researchgate.net
Protein Electrophoresis for Enzyme Expression and Purity Assessment (e.g., SDS-PAGE)
In the study of this compound and its biosynthetic pathway, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is an indispensable technique for monitoring the expression and assessing the purity of recombinant enzymes. This method separates proteins based on their molecular weight, providing a clear visual representation of the protein composition in a sample.
A critical enzyme in the biosynthesis of this compound is Norcoclaurine Synthase (NCS), which catalyzes the initial Pictet-Spengler condensation reaction. core.ac.uk Researchers frequently express NCS and other pathway enzymes, such as O-methyltransferases (OMTs), in heterologous systems like Escherichia coli or yeast to produce sufficient quantities for characterization and biocatalytic applications. bbk.ac.ukuni-bayreuth.de SDS-PAGE is routinely used to confirm the successful expression of these recombinant proteins and to monitor the effectiveness of subsequent purification steps. nih.govucl.ac.uk
For instance, after inducing gene expression in E. coli, crude cell lysates can be analyzed by SDS-PAGE to visualize the band corresponding to the target enzyme. bbk.ac.ukucl.ac.uk The intensity of this band gives a preliminary indication of the expression level. Following purification, typically involving techniques like nickel-affinity chromatography for His-tagged proteins, fractions are collected and analyzed by SDS-PAGE to track the removal of contaminating proteins. bbk.ac.ukuni-bayreuth.de A successful purification protocol results in a single, prominent band at the expected molecular weight of the enzyme. bbk.ac.ukoup.com
The purity of the enzyme is crucial for accurate kinetic analysis and structural studies. SDS-PAGE allows researchers to confirm that the enzyme preparation is homogenous before proceeding with these downstream applications. core.ac.ukoup.com For example, the purity of recombinant Norcoclaurine Synthase (NCS), O-methyltransferases (OMTs), and cytochrome P450 enzymes involved in the benzylisoquinoline alkaloid (BIA) pathway is consistently verified using SDS-PAGE. mdpi.comnih.govscholaris.ca
The apparent molecular weight of the enzymes, as determined by their migration on the SDS-PAGE gel relative to protein standards, is compared to the theoretical molecular weight calculated from the amino acid sequence. This comparison helps to confirm the identity of the expressed protein and can also reveal issues such as protein degradation or unexpected post-translational modifications. bbk.ac.ukuni-bayreuth.de In some cases, two-dimensional polyacrylamide gel electrophoresis is employed to separate protein isoforms with different isoelectric points. researchgate.net
Detailed research findings from SDS-PAGE analysis are often presented in figures within scientific publications, showing the progression from crude extract to purified protein. bbk.ac.uknih.govucl.ac.uk These visual data are critical for validating the quality of the enzymatic tools used in this compound research.
Detailed Research Findings:
Studies on enzymes involved in the this compound pathway consistently utilize SDS-PAGE for expression and purity assessment. For example, in the characterization of Norcoclaurine Synthase (NCS) from Thalictrum flavum (TfNCS), SDS-PAGE was used to analyze fractions from each step of the purification process, including His-trap affinity chromatography and subsequent gel filtration. bbk.ac.uk The analysis confirmed the successful removal of a His6-tag by TEV protease cleavage and the isolation of pure ∆33TfNCS at approximately 18.1 kDa. bbk.ac.uk Similarly, the purity of recombinant NCS from Aristolochia contorta (AcNCS) was examined by SDS-PAGE before enzymatic assays. mdpi.com
In the investigation of O-methyltransferases (OMTs) from Nelumbo nucifera (lotus), SDS-PAGE analysis of the purified recombinant NnOMT6 showed a single band, confirming its purity before its catalytic activity was assessed. oup.com The molecular mass of a chimeric OMT, 64′-OMT, was determined to be about 40 kDa by SDS-PAGE. nih.gov Furthermore, the expression of various enzymes in the benzylisoquinoline alkaloid (BIA) pathway, including monoamine oxidase (MAO) and NCS, in recombinant systems is monitored by SDS-PAGE and confirmed by immunoblotting. google.com
The following table summarizes the observed molecular weights of various enzymes related to this compound biosynthesis as determined by SDS-PAGE in different studies.
Table 1: Molecular Weights of Enzymes in the this compound Pathway Determined by SDS-PAGE
| Enzyme | Source Organism | Observed Molecular Weight (kDa) | Reference |
|---|---|---|---|
| Norcoclaurine Synthase (NCS) | Thalictrum flavum | ~28 (native), 15 (denatured) | researchgate.net |
| ∆33TfNCS (truncated) | Thalictrum flavum | 18.1 | bbk.ac.uk |
| His6-tagged ∆33TfNCS | Thalictrum flavum | 20.7 | bbk.ac.uk |
| Norcoclaurine Synthase (NCS) | Coptis japonica | ~20 | nih.gov |
| Chimeric 64′-OMT | Coptis japonica | ~40 | nih.gov |
| FADOX5 and BBE proteins | Pichia pastoris | 57.5 and 57.2 | scholaris.ca |
Research Applications and Future Directions
(S)-Norlaudanosoline as a Building Block in Synthetic Biology and Metabolic Engineering
This compound serves as a critical precursor and intermediate in the microbial biosynthesis of benzylisoquinoline alkaloids (BIAs), a large and pharmacologically significant class of plant secondary metabolites. The development of microbial platforms, or "cell factories," for BIA production is a major goal in synthetic biology and metabolic engineering, offering a sustainable and scalable alternative to plant extraction or chemical synthesis. berkeley.edunih.govsingaporetech.edu.sg this compound's position in the biosynthetic pathway makes it a key target for engineering efforts aimed at producing high-value alkaloids like morphine, codeine, and noscapine (B1679977). pnas.orgresearchgate.net
The reconstruction of complex plant biosynthetic pathways in microbial hosts such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli represents a significant engineering challenge. caltech.edu Many BIA pathway enzymes, particularly cytochrome P450s, are membrane-bound and function optimally in eukaryotic systems like yeast, making it a preferred host for many BIA synthesis efforts. berkeley.edud-nb.info
Initial strategies often involved feeding commercially available (R,S)-norlaudanosoline to engineered yeast strains to produce downstream alkaloids. caltech.edunih.gov For example, yeast strains were engineered with methyltransferase enzymes from plants like Papaver somniferum (opium poppy) and Thalictrum flavum to convert norlaudanosoline into the pivotal branch-point intermediate, reticuline (B1680550). caltech.edunih.govplos.org This approach allowed researchers to bypass the early, and at the time, less-understood steps of the pathway and focus on optimizing the production of specific downstream products like morphinans or protoberberines. d-nb.infoplos.orgscienceopen.com
More advanced efforts have focused on the de novo synthesis of BIAs from simple carbon sources like glucose. A key innovation has been the establishment of the "this compound route" in yeast. This engineered pathway involves converting the precursor dopamine (B1211576) to 3,4-dihydroxyphenylacetaldehyde (B32087) (3,4-dHPAA), which then condenses with another molecule of dopamine to form this compound. biorxiv.orgbiorxiv.org This route has proven to be more selective and efficient than the native plant pathway which proceeds via (S)-norcoclaurine. biorxiv.orgresearchgate.net The this compound pathway utilizes many of the same enzymes as the norcoclaurine route but resolves issues with the formation of unwanted side products. biorxiv.orgbiorxiv.org
In E. coli, which lacks the complex endomembrane systems of yeast, different strategies have been employed. Researchers have successfully produced (S)-reticuline from dopamine or glycerol. researchgate.netfrontiersin.org In some cases, co-culture systems combining engineered E. coli and S. cerevisiae have been used. The E. coli is engineered to produce an intermediate like reticuline, which is then converted by the yeast strain expressing the necessary cytochrome P450 enzymes to produce more complex alkaloids like magnoflorine (B1675912) or (S)-scoulerine. pnas.orgnih.gov
| Product | Host Organism | Key Strategy / Precursor | Reported Titer | Reference |
|---|---|---|---|---|
| (S)-Reticuline | S. cerevisiae | This compound route from glucose | 4.8 g/L | biorxiv.orgbiorxiv.org |
| (S)-Reticuline | E. coli | From dopamine | 55 mg/L | pnas.org |
| (S)-Reticuline | E. coli | From glycerol | 160 mg/L | nih.gov |
| Dihydrosanguinarine / Sanguinarine | S. cerevisiae | Extended this compound route | 635 mg/L | biorxiv.org |
| Noscapine | S. cerevisiae | De novo synthesis from glucose (30+ enzymes) | ~2.2 mg/L | pnas.org |
| (S)-Scoulerine | E. coli / S. cerevisiae co-culture | From dopamine | 8.3 mg/L | pnas.org |
| Thebaine | S. cerevisiae | Fed (R)-reticuline | - | plos.org |
The ultimate goal of these research efforts is to create robust microbial cell factories capable of producing BIAs at an industrial scale. berkeley.edusingaporetech.edu.sg This requires extensive metabolic engineering to optimize the host organism and the heterologous pathway for high efficiency and productivity.
Increasing the final concentration (titer) and the efficiency of converting substrate to product (yield) is paramount for commercial viability. Several key strategies have proven effective:
Pathway Redirection: A major breakthrough was switching from the (S)-norcoclaurine pathway to the this compound pathway in yeast. This change, facilitated by expressing human monoamine oxidase A (MAO), improved the yield of (S)-reticuline by over 40% (from 17 mg/g to 24 mg/g sucrose) and enabled a final titer of 4.8 g/L in fed-batch fermentations. biorxiv.orgbiorxiv.orgresearchgate.net
Enzyme and Gene Copy Number Optimization: The expression levels of pathway enzymes are critical. Fine-tuning the copy numbers of genes encoding key enzymes can resolve metabolic bottlenecks. For instance, increasing the gene dosage of 4'-O-methyltransferase (4'OMT) improved (S)-reticuline titers by 45%. nih.gov Similarly, optimizing the ratio of genes in the morphine biosynthetic pathway (T6ODM, COR, and CODM) to 2:1:3, respectively, doubled the final morphine output compared to a 1:1:1 ratio. nih.gov
Host Genome Modification: Engineering the host's native metabolism can free up precursors and cofactors for the BIA pathway. In one high-producing yeast strain, seven endogenous oxidoreductase genes were deleted to prevent them from competitively consuming 4-hydroxyphenylacetaldehyde (4-HPAA), a key precursor. nih.gov
Fermentation Optimization: Adjusting culture conditions, such as media composition and feeding strategies, can significantly boost production. The use of specific carbon sources like trehalose (B1683222) was found to increase noscapine production 50-fold. pnas.orgnih.gov Fed-batch fermentation, where nutrients are supplied continuously, has been instrumental in achieving gram-per-liter titers of (S)-reticuline. biorxiv.orgresearchgate.net
Reconstructing plant pathways in microbes introduces several challenges that must be systematically addressed.
Enzyme Promiscuity: Many BIA biosynthetic enzymes can act on multiple substrates, a trait known as promiscuity. berkeley.edu While sometimes useful for creating novel compounds, it often leads to the formation of undesired, off-pathway products, which reduces the yield of the target molecule. berkeley.edupnas.org The this compound route was specifically developed to improve the selectivity of (S)-reticuline synthesis and reduce the formation of off-pathway tetrahydroisoquinolines (THIQs) that occurred with the norcoclaurine route in yeast. biorxiv.orgresearchgate.net
Cofactor Availability: Many key enzymes in BIA synthesis, especially cytochrome P450s, are dependent on cofactors like NADPH for their activity. pnas.orgoup.com Limited intracellular availability of these cofactors can create a significant bottleneck. To address this, researchers have overexpressed native yeast genes involved in NADPH regeneration, such as ZWF1, TYR1, and ALD6, which successfully enhanced noscapine titers. pnas.org In other cases, entire cofactor biosynthetic pathways have been introduced. For example, when using a mammalian tyrosine hydroxylase to produce L-DOPA, a four-gene pathway for synthesizing its essential cofactor, tetrahydrobiopterin (B1682763) (BH4), had to be engineered into the yeast host. nih.gov
Development of Microbial Cell Factories for Sustainable BIA Production
Strategies for Enhanced Titer and Yield
Elucidation of Endogenous Alkaloid Biosynthesis Beyond Plants
While BIAs are archetypal plant products, intriguing evidence has emerged for their endogenous production in mammals, including humans. This research opens up new questions about the biological roles of these compounds in animals.
Studies using human cell lines have provided compelling evidence that mammalian cells can synthesize morphine de novo. pnas.orgmedscimonit.com In experiments with human neuroblastoma (SH-SY5Y) and pancreas carcinoma (DAN-G) cells, researchers identified the presence of not only morphine but also its precursors, (S)-reticuline and this compound. pnas.orgresearchgate.net
To confirm that these alkaloids were synthesized by the cells and not absorbed from the culture medium, stable isotope labeling experiments were performed. When the cells were grown in an atmosphere containing heavy oxygen (¹⁸O₂), the isolated norlaudanosoline, reticuline, and morphine were all found to be labeled with ¹⁸O. pnas.orgmedscimonit.com This demonstrated unequivocally that the compounds were of biosynthetic origin.
A key finding from this research is that morphine biosynthesis in human cells proceeds via this compound, not (S)-norcoclaurine, which is the initial intermediate in the well-established plant pathway. pnas.org While this compound had never been identified as a natural product in plants, its detection in mammalian cells highlights a fundamental difference between the plant and human pathways to morphine. pnas.org These findings establish this compound as an endogenous precursor in mammalian alkaloid synthesis and provide a platform for exploring the potential physiological functions of "endogenous morphine" in neuroscience and immunology. pnas.orgresearchgate.net
Q & A
What experimental approaches are used to determine the enzymatic methylation sequence in (S)-norlaudanosoline biosynthesis?
Advanced Research Question
To resolve the order of methylation steps (e.g., N-methylation vs. O-methylation), researchers employ substrate-specific activity assays with purified methyltransferases. For example, comparative assays using (R,S)-laudanosoline and (R,S)-norlaudanosoline as substrates reveal preferential methylation patterns. In Coptis japonica, 4′-O-methyltransferase (4′OMT) showed 767% relative activity with laudanosoline versus 118% with norlaudanosoline, suggesting N-methylation precedes 4′-O-methylation . Kinetic studies combined with SDS-PAGE purification of enzymes further validate substrate specificity .
How can metabolic engineering in yeast address challenges in this compound-to-reticuline conversion?
Advanced Research Question
Heterologous pathways in yeast often face bottlenecks due to SAM cofactor limitations and intermediate accumulation. Introducing SAM synthase engineering enhances SAM availability, improving the efficiency of methyltransferases (e.g., 6OMT, CNMT, 4′OMT) that convert this compound to (S)-reticuline. Strains optimized for SAM reduced benzyl-THIQ intermediates from 12% to negligible levels, achieving 653 mg/L reticuline in fed-batch fermentation .
Is this compound a natural precursor in benzylisoquinoline alkaloid (BIA) biosynthesis, and how are contradictions in pathway elucidation resolved?
Advanced Research Question
While early studies proposed this compound as a central BIA precursor , recent isotopic labeling in Papaver somniferum seedlings identified norcoclaurine as the primary intermediate, with (S)-reticuline as the branchpoint for downstream alkaloids . Contradictions arise from species-specific pathways (e.g., Coptis japonica vs. P. somniferum). Comparative enzyme characterization (e.g., TyDC isoforms in E. coli) and in planta silencing experiments are used to validate pathway divergence .
How do product inhibition studies inform enzyme kinetics in this compound-related pathways?
Advanced Research Question
Uncompetitive inhibition patterns, analyzed via Hanes plots, reveal mechanistic insights. For norcoclaurine synthase (NCS), norlaudanosoline exhibits uncompetitive inhibition with respect to 4-HPAA (Ki = 4.7 mM for dopamine), indicating binding to the enzyme-substrate complex. Such studies guide pathway optimization by identifying inhibitory intermediates .
What analytical methodologies are employed to detect endogenous this compound derivatives in mammalian systems?
Advanced Research Question
GC/tandem MS (MS/MS) with isotopic labeling (e.g., <sup>18</sup>O2) confirms endogenous synthesis. In human neuroblastoma cells, labeled norlaudanosoline and (S)-reticuline were identified, with stereochemistry resolved via chiral chromatography. This approach demonstrated two <sup>18</sup>O atoms incorporated into morphine, proving biosynthetic origin .
How does enantiomer selectivity impact this compound utilization in heterologous systems?
Advanced Research Question
Methyltransferases (MTs) exhibit stereochemical bias . For example, Coptis japonica MTs preferentially convert racemic norlaudanosoline to (S)-reticuline over (R)-reticuline (80:20 ratio in engineered E. coli). This selectivity is critical for pathway efficiency in yeast, where native opium poppy MTs exclusively process (S)-enantiomers .
What role does this compound play in neurodegenerative disease biomarkers?
Advanced Research Question
Derivatives like 6-O-methylnorlaudanosoline are proposed biomarkers for Alzheimer’s disease. Untargeted metabolomics (HRMS) identified reduced levels in AD patients, linked to oxidative stress modulation. Mechanistically, methylation by catechol-O-methyltransferase reduces norlaudanosoline’s neurotoxicity (via autoxidation to quinoids), highlighting its role in ROS-mediated apoptosis .
How should experimental designs account for pathway intermediates when elucidating this compound metabolism?
Methodological Guidance
Use isotope-labeled precursors (e.g., [<sup>13</sup>C]-tyramine) in feeding studies combined with time-course metabolite profiling to track intermediate flux. For example, in P. somniferum, direct analysis of seedling extracts without metabolite purification clarified the absence of norlaudanosoline in the papaverine pathway .
How can researchers address contradictory data on norlaudanosoline’s role across plant species?
Data Contradiction Analysis
Employ phylogenetic enzyme screening and substrate specificity assays . For instance, PsTyDC1 in P. somniferum produces norlaudanosoline in E. coli but not in planta, suggesting species-specific regulatory mechanisms. Cross-species enzyme expression and RNAi silencing help reconcile discrepancies .
What strategies mitigate SAM dependency in methyltransferase-catalyzed reactions involving this compound?
Advanced Research Question
Cofactor engineering (e.g., SAM synthase overexpression) and fusion enzyme constructs (linking methyltransferases to SAM-regenerating domains) enhance pathway efficiency. In yeast, this reduced intermediate accumulation and improved reticuline yield by 40-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
